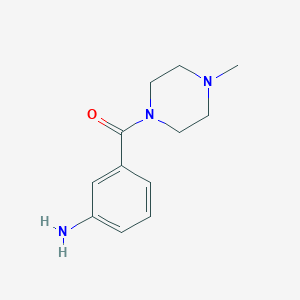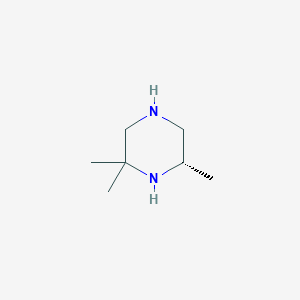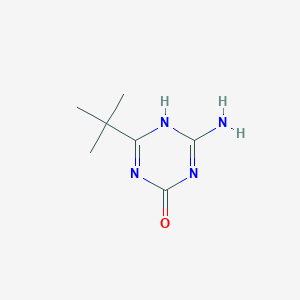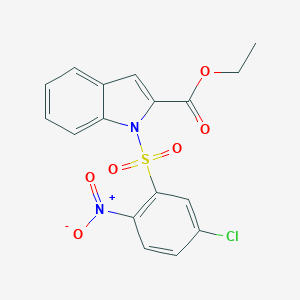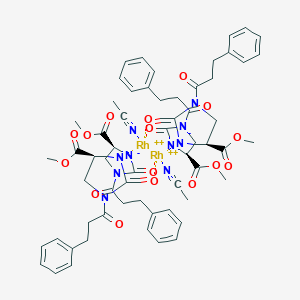
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a chemical compound widely used in scientific research. It is a rhodium-based catalyst that is used in various chemical reactions.
Wirkmechanismus
The mechanism of action of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is based on its ability to coordinate with the substrate and activate it for reaction. The rhodium center acts as a Lewis acid, while the ligand acts as a chiral auxiliary. The resulting complex can then selectively catalyze the formation of chiral compounds through various reactions, such as hydrogenation, hydrosilylation, and cycloaddition.
Biochemische Und Physiologische Effekte
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) does not have any known biochemical or physiological effects. It is not used as a drug or medication, and therefore, its effects on the human body have not been studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is its high selectivity in catalyzing the formation of chiral compounds. It is also relatively easy to synthesize and purify, making it a useful catalyst in laboratory experiments. However, its use is limited to certain types of reactions, and it may not be effective in all cases. Additionally, it is relatively expensive compared to other catalysts.
Zukünftige Richtungen
There are several future directions for research involving acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+). One direction is to explore its use in new types of reactions, such as the synthesis of new types of chiral compounds. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, research can be conducted to study the mechanism of action of the compound in more detail, which can lead to the development of new and improved catalysts.
Synthesemethoden
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is synthesized by reacting rhodium(II) acetate with the ligand methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate in acetonitrile. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is widely used in scientific research as a catalyst in various chemical reactions. It is particularly useful in asymmetric synthesis, where it can selectively catalyze the formation of chiral compounds. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Eigenschaften
CAS-Nummer |
185437-81-4 |
|---|---|
Produktname |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
Molekularformel |
C60H66N10O16Rh2 |
Molekulargewicht |
1389 g/mol |
IUPAC-Name |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1 |
InChI-Schlüssel |
CJZXCNZTTGNNML-BTKFQCJSSA-J |
Isomerische SMILES |
CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Kanonische SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Synonyme |
DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)




